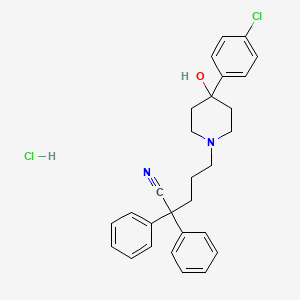

![molecular formula C6H12ClN3O2 B1192501 1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane](/img/structure/B1192501.png)

1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chloro-PEG3-azide is a heterobifunctional linker bearing a reactive chloride for the alkylation of various nucleophilic groups. Due to anchimeric assistance from oxygen, this atom is more reactive than in normal alkyl chlorides. The other reactive group is azide. It can be conjugated via Click chemistry, or reduced to amine group to be later acylated with reactive carbonyl compounds. PEG3 is a versatile hydrophilic linker for bioconjugation.

Wissenschaftliche Forschungsanwendungen

Molecular Design for Selective Lead(II) Extraction

1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane plays a role in the design of polyether dicarboxylic acids, contributing to the selective extraction of lead(II) from aqueous solutions. This is evidenced in the synthesis of compounds with pseudo-18-crown-6 frameworks, demonstrating enhanced Pb(II)/Cu(II) selectivities compared to their monocarboxylic acid analogues (Hayashita et al., 1999).

Synthesis of Anion Polymerization Initiators

The chemical this compound has been used in the synthesis of (3-(2′-ethoxyethoxy)propyl)lithium, showcasing its application in the creation of anion polymerization initiators. This process involves a high yield synthesis in a vacuum reactor, demonstrating the compound's utility in polymer chemistry (Chengjie Feng, 2005).

Production of Acid-Labile Acetals

Research on the reactions of perfluorocycloalkenes with 1-ethoxy-1-(2-hydroxyethoxy) ethane in the presence of base has shown the formation of acid-labile acetals, which can be hydrolyzed to produce 1-(2-hydroxyethoxy) perfluorocycloalkenes. This demonstrates the compound's role in facilitating the production of specific chemical structures, which have potential applications in material science and synthetic chemistry (Plevey & Talbot, 1977).

Creation of Substituted Dioxolans

The compound is involved in the cyclization of specific compounds under basic conditions, leading to the formation of substituted dioxolans. This process is crucial in the synthesis of certain chemical structures, indicating its significance in synthetic organic chemistry (Kuznetsov et al., 2001).

Synthesis of Polyimides Containing Oxyethylene Units

This compound is key in the preparation of aromatic dinitro compounds containing oxyethylene units, which are then used to create polyimides. These polymides exhibit good solubility, thermal stability, and have applications in materials science, particularly in the development of heat-resistant polymers (Feld, Ramalingam, & Harris, 1983).

Mixed Anionoarylation Applications

The compound is also used in mixed anionoarylation processes, specifically in the reaction of tetramethylene and diethylene glycol diacrylates. This results in the formation of chloroarylation adducts, demonstrating its application in complex chemical synthesis processes (Grishchuk, Baranovskii, & Gorbovoi, 2005).

Eigenschaften

Molekularformel |

C6H12ClN3O2 |

|---|---|

Molekulargewicht |

193.63 |

IUPAC-Name |

1-azido-2-[2-(2-chloroethoxy)ethoxy]ethane |

InChI |

InChI=1S/C6H12ClN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2 |

InChI-Schlüssel |

DSRZDURQKUKXQO-UHFFFAOYSA-N |

SMILES |

C(COCCOCCCl)N=[N+]=[N-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B1192433.png)

![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)

![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)